1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride
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Overview
Description
1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties
Phenylthiosemicarbazide Derivatives: These compounds are precursors in the synthesis of thiadiazoles and have related chemical reactivity.
Uniqueness: 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYACKXMVUJBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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